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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114 Get Quote

Technical Support Center: AZD38389
Welcome to the technical support center for AZD3839. This guide is intended for researchers,

scientists, and drug development professionals. Here you will find troubleshooting guides and

frequently asked questions (FAQs) to assist with your experiments involving this BACE1

inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD3839?

A1: AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving

enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme that initiates the production of

amyloid-β (Aβ) peptides.[2][3] By inhibiting BACE1, AZD3839 reduces the cleavage of the

amyloid precursor protein (APP), thereby decreasing the production of Aβ peptides, such as

Aβ40 and Aβ42, which are believed to be central to the pathology of Alzheimer's disease.[1][4]

Q2: What is the observed effect of AZD3839 on Aβ levels in preclinical and clinical studies?

A2: AZD3839 has demonstrated a dose- and time-dependent reduction of Aβ levels in plasma,

brain, and cerebrospinal fluid (CSF) across multiple species, including mice, guinea pigs, non-

human primates, and humans.[5][6] In preclinical models, it achieved a maximal inhibition of

Aβ40 reduction of approximately 60-70%.[7] In a study with healthy human volunteers, single
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oral doses of AZD3839 (1–300 mg) resulted in a dose-dependent reduction of plasma Aβ40

and Aβ42, with a maximum effect of about 55%.[8][9]

Q3: What is the selectivity profile of AZD3839?

A3: AZD3839 exhibits selectivity for BACE1 over other related proteases. It is approximately

14-fold more selective for BACE1 than for BACE2 and over 1000-fold more selective against

Cathepsin D.[5][7]

Q4: Why was the clinical development of AZD3839 discontinued?

A4: The clinical development of AZD3839 was halted due to a dose-related effect on QTcF

prolongation observed in healthy volunteers.[7] At a 300mg dose, a mean QTcF prolongation of

16ms was observed, raising safety concerns.[7]

Q5: Is there a discrepancy in Aβ reduction between plasma and CSF/brain?

A5: Yes, a more pronounced effect on Aβ reduction is often observed in plasma compared to

the brain and CSF.[10] This is likely due to factors such as the blood-brain barrier limiting the

compound's penetration into the central nervous system and the different clearance rates of Aβ

in different compartments.[10]

Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected Aβ reduction in in vivo experiments.

Possible Cause 1: Suboptimal Dosage. The dose of AZD3839 may not be sufficient to

achieve the desired level of BACE1 inhibition in the target tissue.

Troubleshooting Tip: Perform a dose-response study to determine the optimal dose for

your specific animal model and experimental setup. Refer to the quantitative data tables

below for dose ranges used in previous studies.

Possible Cause 2: Pharmacokinetic Variability. There can be significant inter-subject

variability in the absorption, distribution, metabolism, and excretion of AZD3839.[8]

Troubleshooting Tip: Measure plasma and brain concentrations of AZD3839 at different

time points to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This
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will help correlate drug exposure with the observed Aβ reduction.

Possible Cause 3: Timing of Measurement. The peak effect of AZD3839 on Aβ reduction

may not coincide with the peak drug concentration due to the turnover rate of Aβ.

Troubleshooting Tip: Conduct a time-course experiment to identify the optimal time point

for measuring Aβ levels after AZD3839 administration.

Issue 2: High variability in results from cell-based assays.

Possible Cause 1: Cell Health and Density. The health and confluency of your cell cultures

can significantly impact the results.

Troubleshooting Tip: Ensure consistent cell seeding density and monitor cell viability

throughout the experiment. Only use healthy, actively dividing cells.

Possible Cause 2: Inconsistent Compound Concentration. Errors in serial dilutions or uneven

distribution of the compound in the culture media can lead to variability.

Troubleshooting Tip: Prepare fresh dilutions of AZD3839 for each experiment and ensure

thorough mixing when adding it to the cell culture medium.

Issue 3: Observed off-target effects or cellular toxicity.

Possible Cause 1: Inhibition of BACE2 or other proteases. Although AZD3839 is selective for

BACE1, at higher concentrations, it may inhibit other enzymes like BACE2, which could lead

to off-target effects.[5][7]

Troubleshooting Tip: Use the lowest effective concentration of AZD3839 that provides

significant Aβ reduction. Consider using a BACE1 knockout/knockdown cell line or animal

model as a negative control to confirm that the observed effects are BACE1-dependent.

Possible Cause 2: General Compound Toxicity. High concentrations of any compound can

be toxic to cells.

Troubleshooting Tip: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine

the toxic concentration range of AZD3839 in your specific cell line.
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Quantitative Data Summary
In Vitro Potency of AZD3839

Assay Species/Cell Line Parameter Value

BACE1 Inhibition

(FRET assay)
Human (recombinant) Ki 26.1 nM[5]

BACE2 Inhibition Human (recombinant) Ki 372 nM[5]

Cathepsin D Inhibition Human (recombinant) Ki >25 µM[5]

Aβ40 Reduction
Human SH-SY5Y

(APP695wt)
IC50 4.8 nM[5]

sAPPβ Reduction Human SH-SY5Y IC50 16.7 nM[11]

Aβ40 Reduction Mouse N2A IC50 32.2 nM[11]

Aβ40 Reduction
Mouse Primary

Cortical Neurons
IC50 50.9 nM[11]

Aβ40 Reduction
Guinea Pig Primary

Cortical Neurons
IC50 24.8 nM[11]

In Vivo Aβ Reduction with AZD3839
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Species Dose Route Matrix
Aβ
Reduction

Time Point

Mouse

(C57BL/6)
80 µmol/kg Oral Brain Aβ40 ~30% 1.5 h[5]

Mouse

(C57BL/6)
160 µmol/kg Oral Brain Aβ40 ~50% 8 h[5]

Mouse

(C57BL/6)

80 & 160

µmol/kg
Oral Plasma Aβ40 ~60% Prolonged[5]

Guinea Pig 100 µmol/kg Oral Brain Aβ40 ~20-30% 1.5-4.5 h[5]

Guinea Pig 200 µmol/kg Oral Brain Aβ40 ~20-60% Up to 8 h[5]

Guinea Pig 200 µmol/kg Oral CSF Aβ40 ~50% 3 h[5]

Guinea Pig
100 & 200

µmol/kg
Oral Plasma Aβ40 ~30-80%

Over entire

period[5]

Non-human

Primate

(Cynomolgus

monkey)

5.5 µmol/kg IV Infusion
CSF Aβ40 &

Aβ42

Statistically

significant
4.5 h[5]

Healthy

Human

Volunteers

1-300 mg Oral
Plasma Aβ40

& Aβ42
Max ~55%

Dose-

dependent[8]

[9]

Experimental Protocols
In Vitro Aβ Reduction Assay in SH-SY5Y Cells

Cell Culture: Culture human SH-SY5Y cells overexpressing wild-type APP695 in appropriate

media and conditions.

Seeding: Seed cells in 96-well plates at a density that will result in 80-90% confluency at the

end of the experiment.
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Compound Preparation: Prepare a stock solution of AZD3839 in DMSO. Perform serial

dilutions to create a range of concentrations.

Treatment: Replace the cell culture medium with fresh medium containing the desired

concentrations of AZD3839 or vehicle (DMSO) control.

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

Sample Collection: Collect the conditioned medium for Aβ analysis.

Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned medium using a

validated ELISA or Meso Scale Discovery (MSD) assay.

Data Analysis: Calculate the IC50 value by plotting the percentage of Aβ reduction against

the log of the AZD3839 concentration.

In Vivo Aβ Reduction Study in Mice
Animal Model: Use C57BL/6 mice.

Compound Formulation: Prepare a formulation of AZD3839 suitable for oral administration

(e.g., suspension in a vehicle like 0.5% HPMC).

Dosing: Administer AZD3839 orally at the desired doses (e.g., 80 and 160 µmol/kg). Include

a vehicle control group.

Sample Collection: At various time points post-dose (e.g., 0.5, 1.5, 4.5, 8 hours), collect

blood samples (for plasma) and brain tissue.

Sample Processing:

Plasma: Centrifuge blood to separate plasma and store at -80°C.

Brain: Homogenize brain tissue in an appropriate buffer containing protease inhibitors.

Centrifuge the homogenate and collect the supernatant.

Aβ Quantification: Measure Aβ40 and Aβ42 levels in plasma and brain homogenates using

ELISA or a similar sensitive immunoassay.
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Data Analysis: Express Aβ levels as a percentage of the vehicle-treated control group at

each time point.
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Caption: Mechanism of AZD3839 action on the amyloidogenic pathway.
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In Vitro Studies In Vivo Studies
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Caption: General experimental workflow for evaluating AZD3839.
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In Vivo In Vitro
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Caption: Troubleshooting logic for inconsistent Aβ reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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